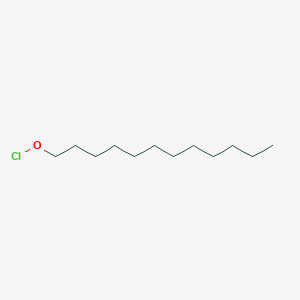
Dodecyl Hypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl Hypochlorite is an organic compound that belongs to the class of hypochlorites. It is characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a hypochlorite functional group. This compound is known for its strong oxidizing properties and is used in various applications, including disinfection and bleaching.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl Hypochlorite can be synthesized through the reaction of dodecanol with sodium hypochlorite. The reaction typically occurs under mild conditions, with the dodecanol being dissolved in an aqueous solution of sodium hypochlorite. The reaction is exothermic and should be carried out at a controlled temperature to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, this compound is produced by continuously feeding dodecanol and sodium hypochlorite into a reactor. The reaction mixture is then stirred and maintained at a specific temperature to ensure complete conversion. The product is subsequently extracted and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl Hypochlorite undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.
Decomposition: Under certain conditions, this compound can decompose to form dodecanol and chlorine gas.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and aldehydes. The reaction is typically carried out at room temperature.
Substitution: Reagents such as amines or thiols can be used. The reaction conditions vary depending on the desired product.
Decomposition: This reaction can occur spontaneously at elevated temperatures or in the presence of catalysts.
Major Products Formed
Oxidation: The major products include dodecanoic acid and other oxidized derivatives.
Substitution: The products depend on the substituent used, such as dodecylamine or dodecylthiol.
Decomposition: The primary products are dodecanol and chlorine gas.
Wissenschaftliche Forschungsanwendungen
Dodecyl Hypochlorite has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the disinfection of laboratory equipment and surfaces.
Industry: It is used in the bleaching of textiles and paper products.
Wirkmechanismus
The mechanism of action of Dodecyl Hypochlorite involves the transfer of oxygen atoms to substrates, leading to their oxidation. The hypochlorite group is highly reactive and can disrupt cellular components, making it effective as a disinfectant. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Hypochlorite:
Calcium Hypochlorite: Used in water treatment and as a disinfectant.
Potassium Hypochlorite: Similar applications to sodium hypochlorite but less commonly used.
Uniqueness
Dodecyl Hypochlorite is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other hypochlorites. This makes it more suitable for certain applications, such as in organic synthesis and specialized disinfection processes.
Eigenschaften
CAS-Nummer |
78132-57-7 |
|---|---|
Molekularformel |
C12H25ClO |
Molekulargewicht |
220.78 g/mol |
IUPAC-Name |
dodecyl hypochlorite |
InChI |
InChI=1S/C12H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
InChI-Schlüssel |
RAFSRBIRIVLENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















